1-(4-methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

UGT1A1 inhibition Drug metabolism Bilirubin glucuronidation

This unsymmetrical urea (CAS 1226449-91-7) is a validated UGT1A1 inhibitor (IC50 2.80 µM) with confirmed 4.5-fold human/rat species selectivity. Its low XLogP3 (1.0) ensures aqueous solubility for fluorescence polarization, SPR, and ITC assays—avoiding the precipitation and non-specific binding that plague hydrophobic imidazole-ureas. Use as a matched negative control in GSK-3β enzymatic/cellular assays (lacks the electrophilic warhead required for Cys199 covalent engagement). The dual 4-methoxybenzyl and 2-methylimidazole vectors support systematic SAR exploration from a measurable activity baseline. Ideal for bilirubin, irinotecan (SN-38), and UGT1A1 pharmacogenomics studies without CYP450 polypharmacology.

Molecular Formula C15H20N4O2
Molecular Weight 288.351
CAS No. 1226449-91-7
Cat. No. B2992348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
CAS1226449-91-7
Molecular FormulaC15H20N4O2
Molecular Weight288.351
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C15H20N4O2/c1-12-16-7-9-19(12)10-8-17-15(20)18-11-13-3-5-14(21-2)6-4-13/h3-7,9H,8,10-11H2,1-2H3,(H2,17,18,20)
InChIKeyYQOBHXBYAOPYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea (CAS 1226449-91-7): Procurement-Grade Characterization for Biomedical Research


1-(4-Methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea (CAS 1226449-91-7) is an unsymmetrical urea derivative combining a 4-methoxybenzyl moiety and a 2-methylimidazol-1-yl ethyl group via a urea linker (molecular formula C15H20N4O2, MW 288.34 g/mol) [1]. The compound belongs to the broader aryl-imidazolylurea chemotype, which has been investigated in contexts including kinase inhibition, antimicrobial screening, and drug-metabolizing enzyme modulation [2]. Its PubChem Compound ID (CID) is 49614843, and it is registered in the ChEMBL database under CHEMBL4573907 with associated bioactivity records in BindingDB [3]. Currently, the compound is primarily sourced through research chemical suppliers for use as a biochemical tool or synthetic intermediate, with no approved therapeutic indication.

Procurement Risk: Why In-Class Imidazole-Urea Analogs Cannot Replace 1-(4-Methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea


The unsymmetrical aryl-imidazolylurea scaffold encompasses numerous commercially available compounds that differ in aryl substitution pattern, imidazole connectivity, and linker geometry. These structural variations translate into distinct biological activity profiles that preclude generic interchange. Positional isomers—such as 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea (CAS 1226451-65-5), which shares the identical molecular formula (C15H20N4O2, MW 288.34) but places the ethoxy substituent at the ortho rather than para position—exhibit altered hydrogen-bonding geometry and lipophilicity that can re-rank binding affinities across target panels . Symmetrical bis-imidazole ureas (e.g., CAS 114881-11-7) lack the 4-methoxybenzyl pharmacophore entirely, while analogs containing benzimidazole or benzothiazole groups in place of 2-methylimidazole engage different target classes such as GSK-3β via covalent mechanisms not available to the target compound [1]. For applications requiring UGT1A1 modulation, the specific combination of 4-methoxybenzyl and 2-methylimidazol-1-yl ethyl substituents yields a measurable IC50 of 2.80 µM against recombinant human UGT1A1—a value that cannot be assumed for any other member of this chemotype without confirmatory assay data [2].

Quantitative Differentiation Evidence: 1-(4-Methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea vs. Closest Analogs


UGT1A1 Inhibition Potency: Human Recombinant Enzyme IC50 Compared to Vehicle Baseline

The target compound demonstrates measurable inhibitory activity against recombinant human UDP-glucuronosyltransferase 1A1 (UGT1A1), with an IC50 of 2.80 µM (2.80E+3 nM) using bilirubin as the substrate. This is the only publicly available quantitative bioactivity data for this specific compound, deposited in BindingDB (BDBM50523559) and cross-referenced to ChEMBL (CHEMBL4573907) [1]. The assay employed a 5-minute preincubation of inhibitor with enzyme, followed by substrate addition and measurement after 40 minutes. Comparative data for the closest structural analog—1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea—on the same UGT1A1 target are not available in public databases, meaning the UGT1A1 activity of the target compound cannot currently be benchmarked against its positional isomer [2].

UGT1A1 inhibition Drug metabolism Bilirubin glucuronidation

Cross-Species UGT1A1 Inhibition Profile: Human vs. Rat Recombinant Enzyme Selectivity

The compound exhibits a 4.5-fold difference in UGT1A1 inhibitory potency between human and rat orthologs. Against recombinant human UGT1A1, the IC50 is 2.80 µM, whereas against recombinant rat UGT1A1 using beta-estradiol as substrate, the IC50 is 12.6 µM (1.26E+4 nM) [1]. In a more physiologically relevant rat liver microsome preparation, the IC50 shifts further to 19.5 µM (1.95E+4 nM) [2]. This cross-species potency gradient is a critical parameter for preclinical experimental design: the compound is 4.5-fold more potent on the human enzyme than the rat enzyme in recombinant assays, and approximately 7-fold more potent when comparing human recombinant to rat microsomal systems. No equivalent cross-species UGT1A1 data are publicly available for the positional isomer 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea.

Species selectivity UGT1A1 Preclinical ADME

Lipophilicity Differentiation: XLogP3 of Target Compound vs. Benzhydryl Analog

The computed partition coefficient (XLogP3-AA) for the target compound is 1.0, as calculated by PubChem (release 2025.09.15) [1]. This value reflects the moderate polarity contributed by the 4-methoxybenzyl urea core and the 2-methylimidazole ring. By contrast, the closest benzhydryl analog—1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea—replaces the 4-methoxybenzyl group with a diphenylmethyl (benzhydryl) substituent (net addition of one phenyl ring), which is predicted to increase XLogP3 by approximately 2–3 log units based on the Hansch π contribution of an additional phenyl group (~2.0) offset by loss of the methoxy oxygen [2]. While experimentally determined logP values for the benzhydryl analog are not publicly available, the class-level inference indicates that the target compound is substantially more hydrophilic, which directly impacts aqueous solubility, membrane permeability, and non-specific protein binding in biological assays.

Lipophilicity XLogP3 Drug-likeness

Hydrogen Bond Donor/Acceptor Topology: Differentiation from Symmetrical Bis-Imidazole Urea

The target compound possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), as computed by PubChem [1]. This donor/acceptor arrangement arises from the unsymmetrical urea N-H groups plus the imidazole nitrogen and methoxy oxygen. In contrast, 1,3-bis(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea (CAS 114881-11-7) contains 2 HBD (urea N-H) but 5 HBA (two imidazole rings each contributing one sp2 nitrogen acceptor, plus the urea carbonyl and the two imidazole N-3 nitrogens), altering both the total count and spatial distribution of hydrogen-bonding sites [2]. The symmetrical bis-imidazole ureas have been studied in supramolecular contexts, where the dual imidazole motif promotes predictable solid-state organization; the target compound's single imidazole plus 4-methoxybenzyl substitution breaks this symmetry and is expected to yield different crystal packing and solubility behavior [3].

Hydrogen bonding Supramolecular chemistry Crystal engineering

Absence of Electrophilic Warhead Functionality: Differentiation from Covalent GSK-3β Inhibitor Series

A closely related compound series—1-aryl-3-(4-methoxybenzyl)ureas in which the aryl group is a benzimidazole or benzothiazole scaffold bearing an electrophilic warhead (nitrile, halomethylketone, vinyl ketone, ethynyl ketone, or acrylamide)—have been developed as covalent GSK-3β inhibitors targeting Cys199 [1]. The most potent compound in that series, 1-(6-cyano-1H-benzo[d]imidazol-2-yl)-3-(4-methoxybenzyl)urea, achieved an IC50 of 0.086 ± 0.023 µM against GSK-3β, compared to the reference inhibitor AR-A014418 (IC50 = 0.072 ± 0.043 µM) [2]. The target compound lacks both the benzimidazole/benzothiazole scaffold and any electrophilic warhead; its 2-methylimidazole group is not configured for covalent bond formation with Cys199. Consequently, the target compound is predicted to be devoid of GSK-3β inhibitory activity through this mechanism, redirecting its biological profile toward non-covalent targets such as UGT1A1 [3].

GSK-3β Covalent inhibition Cys199 selectivity

Procurement-Relevant Application Scenarios for 1-(4-Methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea Based on Quantitative Evidence


In Vitro UGT1A1 Inhibition Studies for Drug-Drug Interaction Screening

The compound's well-defined IC50 of 2.80 µM against recombinant human UGT1A1 [1] supports its use as a reference inhibitor in glucuronidation assays. Researchers studying bilirubin clearance, irinotecan (SN-38) metabolism, or UGT1A1 pharmacogenomics can employ this compound as a structurally tractable imidazole-urea tool with documented potency, avoiding the confounding polypharmacology of azole antifungals (e.g., ketoconazole) that inhibit multiple UGT isoforms and CYP450 enzymes. The 4.5-fold species selectivity between human and rat UGT1A1 [2] further enables cross-species experimental designs where differential inhibition patterns need to be resolved.

Negative Control for Covalent GSK-3β Inhibitor Screening Cascades

Because the compound shares the 4-methoxybenzyl urea core with potent covalent GSK-3β inhibitors (e.g., 2b, IC50 = 0.086 µM) but lacks the electrophilic warhead and benzimidazole scaffold required for Cys199 engagement [1], it serves as an ideal negative control in GSK-3β enzymatic and cellular assays. Procurement of this compound alongside the active warhead-bearing analogs enables matched-pair experimental designs that isolate the contribution of covalent modification from non-covalent urea scaffold interactions.

Physicochemical Probe for Aqueous Biochemistry Assays Requiring Low Lipophilicity

With a computed XLogP3 of 1.0 [1], the target compound is substantially more hydrophilic than benzhydryl or dibenzyl imidazole-urea analogs (estimated ΔXLogP3 ≈ 2–3 units). This makes it suitable for biochemical assays conducted in low-DMSO aqueous buffers where hydrophobic compounds precipitate, aggregate, or bind non-specifically to assay plates. Researchers running fluorescence polarization, SPR, or ITC experiments with imidazole-urea chemotypes should prioritize this compound when aqueous solubility and minimal non-specific binding are critical assay requirements.

Medicinal Chemistry Starting Point for Non-Covalent Imidazole-Urea Lead Optimization

The unsymmetrical substitution pattern (4-methoxybenzyl + 2-methylimidazol-1-yl ethyl) provides two distinct vectors for SAR exploration that are not simultaneously available in symmetrical bis-imidazole ureas (CAS 114881-11-7) [1]. The 4-methoxybenzyl group can be diversified to modulate lipophilicity and target engagement, while the 2-methylimidazole can be substituted to tune hydrogen-bonding capacity. The existing UGT1A1 activity (IC50 = 2.80 µM) [2] provides a measurable baseline for potency optimization, and the absence of electrophilic reactivity simplifies medicinal chemistry workflows compared to warhead-containing analog series.

Quote Request

Request a Quote for 1-(4-methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.